N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-2-3-8-19(16,17)14-11-9-13-15(10-11)12-4-6-18-7-5-12/h9-10,12,14H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBPDNGFFHQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CN(N=C1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of aryl methyl ketones with aromatic esters, followed by reaction with hydrazine monohydrate . The oxan ring can be introduced through a nucleophilic substitution reaction involving tetrahydropyran derivatives. The final step involves the sulfonation of the butane chain, which can be achieved using sulfonyl chloride reagents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole ring can interact with various receptors or enzymes, modulating their activity. The oxan ring provides structural stability and can influence the compound’s overall bioavailability and pharmacokinetics .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide with structurally related sulfonamide-containing pyrazole derivatives:
Key Observations
Structural Diversity: The target compound’s tetrahydropyran substituent distinguishes it from analogues with aromatic or alkyl groups (e.g., chromenone in or nitrophenyl in ). Unlike encorafenib , which uses a pyrimidine extension for kinase binding, the target compound lacks an extended aromatic system, suggesting divergent target selectivity.
Sulfonamide Role :
- Sulfonamides in all listed compounds are critical for hydrogen bonding. For example, encorafenib’s methanesulfonamido group contributes to binding affinity in the BRAF kinase active site . The butane sulfonamide in the target compound may offer similar interactions but with altered steric or electronic profiles.
Biological Activity: While encorafenib is a clinically validated kinase inhibitor , the patent compound in implies kinase modulation through its pyrazolo-pyrimidine core. The target compound’s activity remains speculative but could align with kinase or protease inhibition due to sulfonamide functionality.
Physicochemical Properties :
- The patent compound in has a high molecular weight (616.9 Da) and melting point (211–214°C), typical of rigid, aromatic systems. The target compound’s aliphatic butane sulfonamide and oxane substituent likely reduce melting point and improve solubility.
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Carbonic Anhydrases (CAs) : Recent studies have shown that sulfonamide derivatives can act as inhibitors of carbonic anhydrases, particularly CA IX and CA XII, which are implicated in tumor progression and metastasis. The compound has demonstrated significant inhibitory effects on these isoforms, suggesting potential applications in cancer therapy .
- Anticancer Activity : In vitro studies have reported that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the modulation of pH levels in the tumor microenvironment, which is crucial for cancer cell survival .
- Anti-inflammatory Properties : Sulfonamides have been recognized for their anti-inflammatory effects, which may be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Experimental Data
Table 1: Biological Activity Summary
Molecular Docking Studies
Molecular docking studies have indicated that this compound exhibits high binding affinity towards target proteins associated with cancer pathways. These studies help elucidate the interaction between the compound and its biological targets, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
